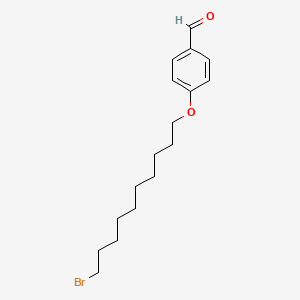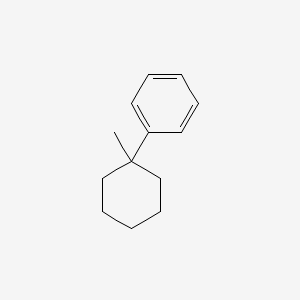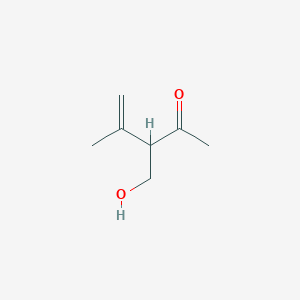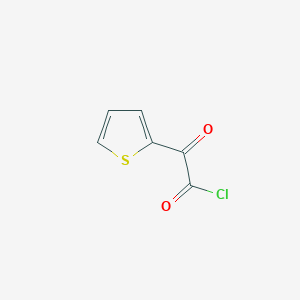
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone can be synthesized through several methods. One common approach involves the acylation of thiophene derivatives. For instance, thiophene-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under reflux conditions. The reaction typically proceeds as follows:
Thiophene-2-carboxylic acid+Thionyl chloride→Oxo-thiophen-2-yl-acetyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of oxo-thiophen-2-yl-acetyl chloride often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, leading to the formation of dihydrothiophenes.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or hydrazines, to form amides or hydrazides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Scientific Research Applications
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the preparation of polymers and materials with electronic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of oxo-thiophen-2-yl-acetyl chloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-2-acetic acid
- Thiophene-2-sulfonyl chloride
Uniqueness
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone is unique due to the presence of both the thiophene ring and the acyl chloride functional group. This combination allows it to participate in a diverse array of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and ability to form various derivatives distinguish it from other thiophene-based compounds.
Properties
CAS No. |
4075-60-9 |
|---|---|
Molecular Formula |
C6H3ClO2S |
Molecular Weight |
174.61 g/mol |
IUPAC Name |
2-oxo-2-thiophen-2-ylacetyl chloride |
InChI |
InChI=1S/C6H3ClO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H |
InChI Key |
SZNAAPJHZVKWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

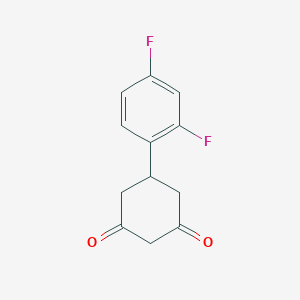
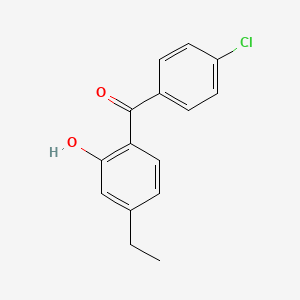


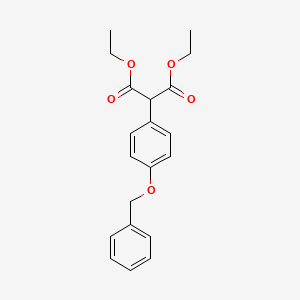
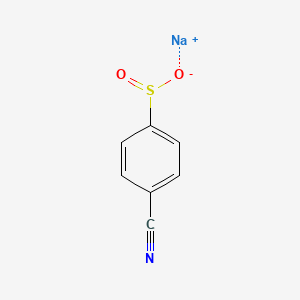
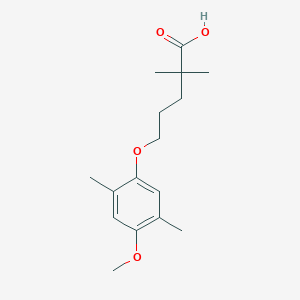
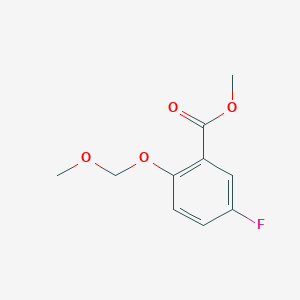
![4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8609586.png)
